2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core, a triazolopyridazine moiety, and an acetamide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Triazolopyridazine Moiety: The triazolopyridazine moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Acetamide Linkage Formation: The final step involves the coupling of the pyrimidinone core with the triazolopyridazine moiety through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the triazolopyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide stands out due to its unique combination of a pyrimidinone core and a triazolopyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3/c1-9-10(2)17-8-21(15(9)24)7-13(23)16-6-12-19-18-11-4-5-14(25-3)20-22(11)12/h4-5,8H,6-7H2,1-3H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGNNOJGBIBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2N=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.